Threo-guaiacylglycerol

Descripción

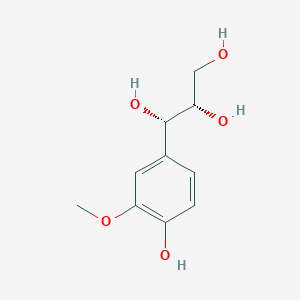

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H14O5 |

|---|---|

Peso molecular |

214.21 g/mol |

Nombre IUPAC |

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m0/s1 |

Clave InChI |

LSKFUSLVUZISST-WPRPVWTQSA-N |

SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O |

SMILES isomérico |

COC1=C(C=CC(=C1)[C@@H]([C@H](CO)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)C(C(CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Botanical Treasury: Unearthing the Natural Sources of Threo-guaiacylglycerol

For Immediate Release

A comprehensive technical guide has been developed to illuminate the natural origins of threo-guaiacylglycerol (B1142452), a phenylpropanoid of significant interest to researchers in drug development and the broader scientific community. This whitepaper provides an in-depth analysis of the primary plant-based sources of this compound, detailed methodologies for its extraction and quantification, and insights into its potential biological activities through the modulation of key signaling pathways.

This compound is a lignin-derived compound that has been identified in a variety of plant species. The bark of Eucommia ulmoides Oliver, the seed shell of Hevea brasiliensis (the rubber tree), and the wood of Dalbergia tonkinensis Prain are notable sources. Furthermore, it is recognized as a degradation product of lignin (B12514952) from woods such as spruce and birch, highlighting its widespread presence within the plant kingdom.

Quantitative Analysis of this compound in Natural Sources

While this compound is known to be present in several plant species, precise quantitative data remains a subject of ongoing research. The concentration of this and related lignans (B1203133) can vary significantly based on the plant part, geographical location, and harvesting time. The following table summarizes available data on the content of related lignan (B3055560) compounds in Eucommia ulmoides, a primary source.

| Plant Source | Plant Part | Compound Analyzed | Method of Analysis | Quantity | Reference |

| Eucommia ulmoides | Bark | Lignans and Phenylpropanoids | UPLC-QTOF-MS | 48 compounds identified | [1] |

| Eucommia ulmoides | Bark | Total Lignans | Not specified | Effective concentrations for biological activity (20, 40, 80 mg/L) | [2] |

Note: Specific quantitative data for this compound was not explicitly available in the reviewed literature. The data presented reflects the analysis of the broader class of lignans and phenylpropanoids in a key natural source.

Experimental Protocols for Extraction and Quantification

The isolation and quantification of this compound from its natural sources are critical steps for research and development. The following section outlines a general yet detailed methodology based on established protocols for lignan extraction and analysis.

Sample Preparation

The initial step involves the careful preparation of the plant material to ensure the stability and efficient extraction of the target compound.

-

Drying: Plant material (e.g., bark, wood) should be air-dried or oven-dried at a temperature below 60°C to prevent degradation of lignans.[3]

-

Grinding: The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

Extraction

Solvent extraction is a common method for isolating lignans from plant matrices. The choice of solvent is crucial and depends on the polarity of the target compounds.

-

Solvent Selection: For aglycone forms of lignans like this compound, medium polarity solvents such as ethyl acetate, or polar solvents like ethanol (B145695), methanol (B129727), and their aqueous mixtures are recommended.[3] Aqueous mixtures of ethanol or methanol (typically 70-80%) are often preferred as they can enhance the extraction efficiency.[3][4]

-

Extraction Procedure (Example using Soxhlet extraction):

-

A known weight of the powdered plant material is placed in a thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The extractor is fitted with a condenser and a flask containing the chosen solvent.

-

The solvent is heated to its boiling point, and the vapor travels up to the condenser, where it liquefies and drips back into the thimble, extracting the compounds.

-

This process is continued for a specified duration (e.g., 6-8 hours) until the extraction is complete.

-

The resulting extract is then concentrated under reduced pressure using a rotary evaporator.

-

Purification (Optional)

For obtaining pure this compound, further purification steps may be necessary.

-

Flash Chromatography: This technique can be used for the preparative separation and isolation of pure lignans from the crude extract.[5]

Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of lignans.

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is typically used.[3][5]

-

Chromatographic Conditions (General Example):

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of two solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The DAD can be set to a wavelength where lignans exhibit maximum absorbance (e.g., around 280 nm). An MS detector provides higher selectivity and sensitivity.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve constructed using known concentrations of a pure standard.

Signaling Pathway Involvement

Recent studies have begun to elucidate the biological activities of this compound and its derivatives, with a particular focus on their anti-inflammatory properties. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways have emerged as potential targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Some research suggests that certain lignans may exert their anti-inflammatory effects by inhibiting this pathway, potentially by interfering with the IKK complex.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Lignans from the bark of Eucommia ulmoides inhibited Ang II-stimulated extracellular matrix biosynthesis in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 7. 14-3-3 proteins negatively regulate microglial activation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Threo-Guaiacylglycerol Derivatives: A Technical Guide for Researchers

Abstract

Threo-guaiacylglycerol (B1142452) derivatives, a class of naturally occurring lignans (B1203133), have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a specific stereochemical configuration, serve as valuable scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a primary focus on their anti-inflammatory, anticancer, and antioxidant properties. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows. The information compiled herein aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these promising molecules.

Introduction

Guaiacylglycerol (B1216834) is a fundamental structural unit found in lignin, one of the most abundant organic polymers on Earth. The linkage between phenylpropane units, particularly the β-O-4 aryl ether linkage, is predominant. The glycerol (B35011) side chain of these units can exist in two different diastereomeric forms: threo and erythro. This stereochemistry plays a critical role in determining the molecule's three-dimensional structure and, consequently, its interaction with biological targets.[1] It has been observed that the stereochemical configuration significantly modulates the biological activity of these compounds, with the threo isomers often exhibiting distinct properties from their erythro counterparts.[1] This guide focuses specifically on the biological activities of this compound derivatives, summarizing the current state of research and providing practical information for their evaluation.

Biological Activities of this compound Derivatives

Research has unveiled a spectrum of biological effects for this compound derivatives, positioning them as promising candidates for therapeutic development.

Anti-inflammatory and Anti-Neuroinflammatory Activity

A significant area of investigation for these compounds is their ability to modulate inflammatory responses. Inflammation is a complex biological process implicated in numerous diseases, and natural products are a rich source of novel anti-inflammatory agents.

-

This compound beta-coniferyl ether has been identified as a lignan (B3055560) with anti-neuroinflammatory properties.[2] Studies have shown that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2] Interestingly, its stereoisomer, the erythro form, shows different potency, highlighting that the threo configuration is a key determinant of its anti-inflammatory activity.[1] This activity is particularly relevant in the context of neuroinflammation, where overproduction of NO by microglial cells contributes to neuronal damage.

-

A more complex derivative, tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) , isolated from Njavara rice, has demonstrated potent anti-inflammatory effects.[3] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, TTGE significantly inhibits the production of both nitric oxide (NO) and reactive oxygen species (ROS).[3] This inhibition is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[3] The mechanism of action involves the suppression of the NF-κB and STAT3 signaling pathways.[3] Furthermore, TTGE has shown efficacy in vivo, efficiently inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.[3]

Anticancer Activity

The cytotoxic potential of this compound derivatives against cancer cells is an emerging area of research.

-

The enantiomer (2b) of this compound-beta-coniferyl aldehyde ether , isolated from the stems of Picrasma quassioides, has shown notable cytotoxic effects against hepatocellular carcinoma cells.[4] Specifically, it exhibited IC50 values of 39.02 µM in Hep3B cells and 67.97 µM in HepG2 cells, indicating a degree of selectivity and potent anti-proliferative activity.[4]

Antioxidant Activity

Many lignans are known for their ability to scavenge free radicals and reduce oxidative stress, a pathological state implicated in aging and various chronic diseases. Guaiacylglycerol derivatives are no exception.

-

Studies on various purified lignans, including guaiacylglycerol derivatives, have demonstrated significant antioxidative activity.[4] Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, these compounds have shown potent effects.[4] All tested compounds, including galloyl glucopyranoside derivatives of D-threo-guaiacylglycerol, exhibited antioxidative properties.[4]

Quantitative Data Summary

For ease of comparison, the reported quantitative data on the biological activities of various this compound derivatives are summarized in the tables below.

Table 1: Anti-inflammatory and Anticancer Activity of this compound Derivatives

| Derivative | Biological Activity | Assay / Cell Line | Metric | Value (µM) | Reference |

| This compound beta-coniferyl ether | Anti-neuroinflammatory | NO Production Inhibition / BV-2 Microglia | - | Inhibits NO production | [2][4] |

| Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) | Anti-inflammatory | NO & ROS Generation / RAW264.7 Macrophages | - | Significant Inhibition | [3] |

| This compound-beta-coniferyl aldehyde ether (enantiomer 2b) | Anticancer (Cytotoxicity) | MTT Assay / Hep3B cells | IC50 | 39.02 | [4] |

| This compound-beta-coniferyl aldehyde ether (enantiomer 2a) | Anticancer (Cytotoxicity) | MTT Assay / Hep3B cells | IC50 | 67.97 | [4] |

Table 2: Antioxidant Activity of Guaiacylglycerol Derivatives

| Derivative Class / Compound | Assay | Metric | Value | Reference |

| Purified Lignans from Sinocalamus affinis | HPS Assay | EC50 | 9.7 - 11.8 µM | [4] |

| Purified Lignans from Sinocalamus affinis | ORAC Assay | - | 2.60 - 3.65 µmol TE/µmol | [4] |

| D-threo-Guaiacylglycerol 8-O-beta-D-(6'-O-galloyl)glucopyranoside | DPPH Assay | - | Exhibited activity | [4] |

Signaling Pathways and Structure-Activity Relationships

Anti-inflammatory Signaling Pathway of TTGE

The mechanism by which Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) exerts its anti-inflammatory effect involves the interruption of key signaling cascades initiated by inflammatory stimuli like LPS. The pathway below illustrates the known points of intervention for TTGE.[3]

Caption: Anti-inflammatory signaling cascade inhibited by TTGE.

Structure-Activity Relationship (SAR) Overview

The biological activity of guaiacylglycerol derivatives is highly dependent on their stereochemistry and the nature of the substituents on the core structure. The distinction between threo and erythro isomers is crucial, often leading to different potencies in biological assays.

Caption: Key structural variations and their associated biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Experimental Workflow

The discovery and validation of bioactive compounds follow a structured pipeline, from initial screening to mechanistic studies.

Caption: A typical workflow for evaluating bioactive compounds.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of NO production in immune cells stimulated with LPS.

-

Cell Culture: Murine microglial cells (BV-2) or macrophage cells (RAW264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound beta-coniferyl ether). Cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plate is incubated for 24 hours.

-

Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Quantification: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of anticancer compounds.

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, Hep3B) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound-beta-coniferyl aldehyde ether) for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the antioxidant capacity of a compound.

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM). Test compounds are dissolved in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate, 100 µL of the test compound solution is mixed with 100 µL of the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. The purple DPPH radical is reduced by an antioxidant to a colorless or yellowish product.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Conclusion

This compound derivatives represent a structurally significant class of lignans with a compelling range of biological activities. Their demonstrated efficacy in anti-inflammatory, anticancer, and antioxidant assays underscores their potential as lead structures in drug discovery. The profound influence of their threo stereochemistry on biological function highlights the importance of stereoselective synthesis and characterization in this field. Future research should focus on expanding the library of these derivatives, conducting more extensive in vivo studies, and elucidating their precise molecular targets to fully harness their therapeutic potential. This guide provides a foundational resource for researchers aiming to explore and develop these promising natural compounds.

References

- 1. erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | 1313434-74-0 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:27391-16-8 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide on the Stereochemistry of Guaiacylglycerol-β-aryl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol-β-aryl ethers are the most abundant linkage type in lignin (B12514952), a complex aromatic polymer found in the cell walls of terrestrial plants.[1] This β-O-4 linkage constitutes over 50% of the bonds in softwood lignin.[1] The stereochemistry of these ethers is of significant interest due to its influence on the three-dimensional structure and reactivity of lignin.[2] Understanding the stereochemical properties of guaiacylglycerol-β-aryl ethers is crucial for developing efficient lignin depolymerization strategies for the production of biofuels and value-added chemicals. Furthermore, the stereospecific interactions of these compounds with enzymes are relevant in the fields of biotechnology and drug development.

This guide provides a comprehensive overview of the stereochemistry of guaiacylglycerol-β-aryl ethers, including their synthesis, degradation, and analytical characterization.

Core Concepts in Stereochemistry

Guaiacylglycerol-β-aryl ethers possess two chiral centers at the α and β carbons of the propane (B168953) side chain. This results in the existence of four possible stereoisomers: two pairs of enantiomers, which are designated as erythro and threo diastereomers. The relative configuration of the substituents around the Cα-Cβ bond determines whether the diastereomer is erythro or threo.

The conformation of these molecules is largely determined by the torsion angles around the Caryl-Cα-Cβ-O and Caryl-O-Cβ-Cα bonds.[2] X-ray crystallography studies of model compounds have provided valuable insights into the preferred conformations of these ethers.[2]

Synthesis of Guaiacylglycerol-β-aryl Ether Stereoisomers

The synthesis of specific stereoisomers of guaiacylglycerol-β-aryl ethers is essential for studying their individual properties. Various synthetic methods have been developed to control the diastereoselectivity and enantioselectivity of the reaction.

A common strategy involves the reaction of an α-lithiated (2-methoxyphenoxy)acetic acid with an aromatic aldehyde, followed by reduction.[3] This method allows for the preparation of both erythro and threo forms, which can then be separated by chromatographic techniques.[3] Another approach utilizes a condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol (B22219) as a key step.[4]

The ratio of erythro to threo isomers can be influenced by the reaction conditions. For example, one synthetic method for guaiacylglycerol-β-coniferyl aldehyde ether resulted in an erythro to threo ratio of approximately 3.5:1.0, as determined by NMR spectroscopy.[5]

Table 1: Diastereomeric Ratios in the Synthesis of Guaiacylglycerol-β-aryl Ether Derivatives

| Product | Synthetic Method | Diastereomeric Ratio (erythro:threo) | Reference |

| Guaiacylglycerol-β-coniferyl aldehyde ether | Condensation followed by LAH reduction | ~3.5:1.0 | [5] |

Enzymatic and Chemical Degradation

The cleavage of the β-O-4 ether linkage is a critical step in lignin degradation. This process can be achieved through both enzymatic and chemical methods, which often exhibit stereoselectivity.

Enzymatic Degradation

In bacteria such as Sphingobium sp. SYK-6, the degradation of guaiacylglycerol-β-aryl ethers is initiated by an NAD-dependent Cα-dehydrogenase (LigD).[6][7] The resulting oxidized intermediate is then cleaved by glutathione (B108866) S-transferases (GSTs), such as LigE and LigF, which are β-etherases.[6][8] These enzymes exhibit stereospecificity, with different enzymes acting on different enantiomers of the substrate.[6][8] For instance, LigE and LigP selectively cleave the (R)-enantiomers, while LigF acts on the (S)-enantiomers.[8]

Fungal enzymes, such as a β-etherase from Dichomitus squalens, can also cleave the β-O-4 linkage. Unlike the bacterial GSTs, this fungal enzyme does not require glutathione as a cofactor but does require a phenolic hydroxyl group and a Cα hydroxyl group in the substrate.[8]

Chemical Degradation

Chemical methods for cleaving the β-O-4 linkage include pyrolysis and hydrothermal treatment. Pyrolysis of guaiacylglycerol-β-guaiacyl ether under an inert atmosphere primarily results in the formation of guaiacol through homolytic cleavage of the ether bond.[1] In contrast, treatment with subcritical water leads to different degradation pathways, suggesting that water can suppress homolytic reactions.[1] The stability and reactivity of guaiacylglycerol-β-guaiacyl ether have been studied under various pH and temperature conditions to understand the mechanisms of its degradation.[1]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl Ether

A five-step synthesis from guaiacol has been reported.[4] A key step in this synthesis is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[4] The final step involves the reduction of the resulting ketone with sodium borohydride (B1222165).[4]

Protocol for Reduction Step:

-

Dissolve the ketone precursor (1.0 g) in 100 mL of 0.1 mol/L sodium hydroxide.[4]

-

Add sodium borohydride (0.3 g) to the solution under a nitrogen atmosphere.[4]

-

Stir the mixture for 10 hours.[4]

-

Acidify the mixture to pH 3.0 with 5% hydrochloric acid.[4]

-

Extract the product with dichloromethane.[4]

-

Wash the organic layer with distilled water and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure.[4]

-

Purify the resulting residue by column chromatography to obtain the final product as a slightly yellow oil.[4]

Analytical Methods for Stereochemical Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the stereoisomers of guaiacylglycerol-β-aryl ethers.[1] Chiral stationary phases can be used to separate enantiomers.

Protocol for HPLC Analysis:

-

Column: Agilent Zorbax Eclipse Plus C18, 2.1 × 159 mm, 3.5-µm.[1]

-

Mobile Phase: Solvent A: 2.5 mM formic acid in water; Solvent B: 2.5 mM formic acid in acetonitrile.[1]

-

Gradient Program: Start with 30% B (0–0.1 min), linear gradient to 90% B (0.1–10 min), hold at 90% B (10–13 min), then return to 30% B (13–16 min) and equilibrate for 7 min.[1]

-

Injection Volume: 20 µL.[1]

-

Detection: High-resolution mass spectrometry (TOF-MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the relative stereochemistry (erythro or threo) of the diastereomers.[4][5] The coupling constants between the α and β protons are typically different for the two diastereomers.

Capillary Electrophoresis (CE): CE with a chiral selector, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used for the enantioseparation of the four diastereomers of guaiacylglycerol.[9]

Visualizations

Caption: Stereoisomers of guaiacylglycerol-β-aryl ether.

Caption: Bacterial degradation pathway of GGE.

Caption: Analytical workflow for stereoisomer analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. journals.asm.org [journals.asm.org]

- 7. Structural and Biochemical Characterization of the Early and Late Enzymes in the Lignin β-Aryl Ether Cleavage Pathway from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Threo-guaiacylglycerol: A Phenylpropanoid Hub in Therapeutics and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) and its derivatives represent a significant class of phenylpropanoids, forming the core structure of many bioactive lignans (B1203133). As key components of the phenylpropanoid pathway, these molecules are integral to plant biochemistry and have garnered substantial interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, biological activities, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed protocols, and pathway visualizations to facilitate further investigation and application.

Biosynthesis of this compound and its Ethers

This compound derivatives, particularly those with a β-O-4' ether linkage, are synthesized via the phenylpropanoid pathway. This intricate metabolic route converts the amino acid phenylalanine into a variety of essential compounds, including monolignols, which are the precursors to lignans and lignin.

The biosynthesis of a guaiacylglycerol-β-coniferyl ether, a representative this compound derivative, involves the following key steps:

-

General Phenylpropanoid Pathway : Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Monolignol Synthesis : p-Coumaroyl-CoA is further processed through a series of enzymatic reactions, including hydroxylation and methylation, to produce monolignols such as coniferyl alcohol.

-

Oxidative Coupling : The formation of the characteristic β-O-4' ether linkage occurs through the oxidative coupling of two monolignol radicals. This critical step is mediated by enzymes such as laccases and peroxidases. The regio- and stereospecificity of this coupling, which determines the formation of the threo isomer, is often guided by dirigent proteins. These proteins capture and orient the monolignol radicals to facilitate the formation of a specific linkage, preventing random polymerization into lignin.

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. The key activities, supported by quantitative data, are summarized below.

Cytotoxic Activity

Several derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often stereospecific, with certain enantiomers showing greater potency.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound-β-coniferyl aldehyde ether (enantiomer 2b) | Hep3B (Hepatocellular Carcinoma) | MTT | 39.02 | [1] |

| This compound-β-coniferyl aldehyde ether (enantiomer 2a) | Hep3B (Hepatocellular Carcinoma) | MTT | 67.97 | [1] |

| erythro-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 1b) | Hep3B (Hepatocellular Carcinoma) | MTT | 45.56 | [1] |

| erythro-Guaiacylglycerol-β-coniferyl aldehyde ether (enantiomer 1a) | Hep3B (Hepatocellular Carcinoma) | MTT | 82.66 | [1] |

Anti-inflammatory and Anti-neuroinflammatory Activity

A prominent biological effect of this compound derivatives is the inhibition of nitric oxide (NO) production, a key mediator in inflammation and neuroinflammation.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound-β-coniferyl ether | BV-2 (Microglia) | Griess | 32.56 | [2] |

| A related lignan (B3055560) (unspecified) | BV-2 (Microglia) | Griess | 9.3 | [3] |

| Another related lignan (unspecified) | BV-2 (Microglia) | Griess | 3.9 | [3] |

Pro-angiogenic Activity

Certain this compound derivatives have been shown to promote angiogenesis, the formation of new blood vessels. This activity is crucial in processes like wound healing and tissue regeneration. Quantitative data for the pro-angiogenic effects of this compound itself are still emerging, but related compounds have shown activity in the micromolar to nanomolar range.

Signaling Pathway Modulation: The MEK/ERK Pathway

The cytotoxic effects of some this compound derivatives have been linked to their ability to modulate intracellular signaling pathways. Specifically, certain enantiomers of guaiacylglycerol-β-coniferyl aldehyde ether have been shown to induce apoptosis in hepatocellular carcinoma cells by downregulating the ME-ERK signaling pathway. These compounds were found to attenuate the phosphorylation of MEK and ERK, key components of this pathway, without significantly affecting the PI3K/AKT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.

Signaling Pathway Analysis: Western Blot for MEK/ERK Phosphorylation

Western blotting is used to detect and quantify specific proteins in a sample, in this case, the phosphorylated forms of MEK and ERK.

Protocol:

-

Cell Lysis: After treatment with the this compound derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound and its derivatives are a fascinating and pharmacologically significant class of phenylpropanoids. Their diverse biological activities, including cytotoxic, anti-inflammatory, and pro-angiogenic effects, underscore their potential as lead compounds in drug discovery. A thorough understanding of their biosynthesis, mechanism of action, and the application of robust experimental methodologies are crucial for unlocking their full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the promising properties of these natural products.

References

Physical and chemical properties of threo-guaiacylglycerol

An In-depth Technical Guide on the Physical and Chemical Properties of threo-Guaiacylglycerol (B1142452)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenylpropanoid, a class of organic compounds of natural origin. As a substructure of lignin, it is abundant in the plant kingdom. This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological activities, with a focus on its anti-inflammatory effects. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

IUPAC Name: (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

CAS Number: 27391-16-8

Molecular Formula: C₁₀H₁₄O₅[1][2]

Molecular Weight: 214.22 g/mol [1][2]

Physical and Chemical Properties

Solubility

This compound is soluble in a variety of organic solvents. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended[1].

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate (B1210297) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectral Data

The structural elucidation of this compound and its derivatives is primarily accomplished through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the structure and stereochemistry of guaiacylglycerol (B1216834) derivatives. The chemical shifts can vary depending on the solvent and the specific derivative.

Reference ¹H NMR Data for a this compound Derivative (in d6-acetone): [3]

| Proton | Chemical Shift (δ, ppm) |

| CH₃O- of A-ring | 3.82 (s) |

| CH₃O- of B-ring (threo) | 3.89 (s) |

| β-CH | 4.51 (broad q, J=4.5 Hz) |

| α-CH | 4.91 (broad d, J=5.5 Hz) |

| Aromatic | 6.63-7.35 (m) |

Reference ¹³C NMR Data: While a specific spectrum for the parent this compound is not provided, the characteristic peaks for the glycerol (B35011) side chain are key for distinguishing between threo and erythro isomers[4].

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Reference Mass Spectrum Data for a this compound Derivative (m/z, %): [3]

| m/z | Relative Abundance (%) |

| 374 (M+) | 0.9 |

| 356 | 4.2 |

| 338 | 4.2 |

| 326 | 33.2 |

| 178 | 100 |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of guaiacylglycerol derivatives often involves the reaction of an appropriate aromatic aldehyde with an α-lithiated aryloxyacetic acid, followed by reduction. The following is a generalized protocol based on reported syntheses of related compounds[5].

Materials:

-

Aromatic aldehyde (e.g., vanillin)

-

(2-methoxyphenoxy)ethanoic acid

-

Butyllithium (B86547) in hexane

-

Tetrahydrofuran (THF), anhydrous

-

Borane-dimethyl sulfide (B99878) complex

-

Hydrochloric acid (3 M)

-

Ether

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., methylene (B1212753) chloride, ethyl acetate, hexanes)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0°C and slowly add butyllithium in hexane. Stir the mixture for 30 minutes.

-

Formation of the α-lithiated species: Slowly add a solution of (2-methoxyphenoxy)ethanoic acid in anhydrous THF to the LDA solution. Allow the mixture to warm to 35-40°C and stir for approximately 30 minutes.

-

Condensation with Aldehyde: Cool the reaction mixture back to 0°C and slowly add a solution of the aromatic aldehyde in anhydrous THF. Continue stirring at 0°C for 1 hour and then let the reaction proceed overnight at room temperature.

-

Work-up: Cool the reaction mixture to 0°C and acidify with 3 M hydrochloric acid. Extract the aqueous layer with ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 3-hydroxypropionic acid intermediate.

-

Reduction: Dissolve the crude intermediate in anhydrous THF and add borane-dimethyl sulfide complex. Stir the reaction at room temperature. After the reaction is complete (monitored by TLC), carefully quench the reaction with methanol.

-

Final Work-up: Remove the solvent by evaporation. To ensure complete removal of boric acid, dissolve the residue in methanol and re-evaporate. Dry the residue under vacuum.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in methylene chloride or hexanes) to separate the threo and erythro isomers[5].

Purification and Analysis Workflow

Biological Activity and Mechanism of Action

This compound and its derivatives have been reported to possess various biological activities, most notably anti-inflammatory effects. This activity is primarily attributed to the inhibition of nitric oxide (NO) production[6][7].

Inhibition of Nitric Oxide (NO) Production

Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Derivatives of this compound have been shown to suppress the expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This suppression is mediated through the inhibition of the NF-κB and STAT3 signaling pathways[8][9].

Signaling Pathway Inhibition

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and STAT3. These transcription factors then drive the expression of pro-inflammatory genes, including iNOS and COX-2. This compound derivatives intervene in this pathway, preventing the activation of NF-κB and STAT3, and thereby reducing the inflammatory response.

This diagram illustrates how lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) activates downstream signaling pathways, leading to the activation of IKK and JAKs. IKK activation results in the phosphorylation and subsequent degradation of IκB, releasing the NF-κB complex (p65/p50) to translocate to the nucleus. Simultaneously, JAK activation leads to the phosphorylation and dimerization of STAT3, which also translocates to the nucleus. In the nucleus, both NF-κB and p-STAT3 bind to the promoter regions of pro-inflammatory genes like iNOS and COX-2, inducing their transcription. This compound derivatives exert their anti-inflammatory effect by inhibiting the activity of IKK and JAKs, thereby preventing the activation of NF-κB and STAT3.

References

- 1. This compound | CAS:27391-16-8 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 27391-16-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | 1313434-74-0 | Benchchem [benchchem.com]

- 7. This compound beta-coniferyl ether | CAS:869799-76-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Threo-guaiacylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) is a phenylpropanoid and a key structural motif found in lignans (B1203133) and other natural products. As a fundamental building block, its isolation and characterization are crucial for the study of lignin (B12514952) biosynthesis, the synthesis of complex natural products, and the investigation of its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation protocols, and analytical characterization of this compound, tailored for professionals in chemical and pharmaceutical research.

Discovery and Natural Occurrence

This compound and its derivatives are primarily found as components of lignans and neolignans in a variety of plant species. Lignans are a large group of polyphenolic compounds derived from the oxidative coupling of two or more phenylpropanoid units. The guaiacyl moiety, characterized by a 3-methoxy-4-hydroxyphenyl group, is a common feature in the lignans of many woody and herbaceous plants.

Initial discoveries of guaiacylglycerol (B1216834) structures were linked to the elucidation of the structure of lignin, a complex polymer of aromatic subunits that provides structural integrity to plant cell walls. Pioneering work in lignin chemistry identified the β-O-4 aryl ether linkage as a predominant bond, with guaiacylglycerol being a key component of this linkage.

This compound and its ethers have been isolated from various plant sources, including but not limited to:

-

Eucommia ulmoides : The bark of this tree is a well-known source of various lignans, including guaiacylglycerol derivatives.

-

Fraxinus sieboldiana (Japanese Ash) : The branches and stems of this plant have been found to contain a diverse array of lignans, including those with a this compound core.

-

Bamboo : Threo-1-C-guaiacylglycerol has been identified in bamboo juice.[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material is a multi-step process that typically involves extraction, fractionation, and final purification using various chromatographic techniques. The following protocols are generalized from common practices for lignan (B3055560) isolation and should be optimized for the specific plant material and target compound.

Protocol 1: General Extraction and Fractionation

This protocol describes a general procedure for obtaining a crude lignan-rich extract from dried plant material.

1. Plant Material Preparation:

- Air-dry the plant material (e.g., bark, stems, or leaves) at room temperature or in an oven at a controlled temperature (typically 40-60°C) to a constant weight.

- Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

- Macerate the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used due to their polarity, which is effective for extracting lignans.

- The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

- The extraction is usually carried out at room temperature with agitation for 24-48 hours. This process is often repeated 2-3 times to ensure exhaustive extraction.

- Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.

3. Concentration:

- Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4. Solvent Partitioning (Fractionation):

- Suspend the crude extract in water or an aqueous methanol solution.

- Perform successive liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract. A typical sequence is:

- n-hexane (to remove non-polar compounds like fats and waxes)

- Dichloromethane or Chloroform (often contains lignans)

- Ethyl acetate (B1210297) (often contains more polar lignans and glycosides)

- n-butanol (to extract highly polar glycosides)

- Concentrate each fraction to dryness to yield sub-extracts for further purification. The lignan of interest, this compound, is likely to be present in the dichloromethane/chloroform or ethyl acetate fractions.

Protocol 2: Purification by Column Chromatography

This protocol details the separation of individual compounds from the lignan-rich fraction using silica (B1680970) gel column chromatography.

1. Column Preparation:

- Prepare a slurry of silica gel (typically 60-120 mesh or 100-200 mesh) in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).

- Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Equilibrate the column by running the starting eluent through it.

2. Sample Loading:

- Dissolve the dried lignan-rich fraction in a minimal amount of the starting eluent or a suitable solvent.

- Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.

3. Elution:

- Elute the column with a solvent gradient of increasing polarity. A common gradient is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

- Collect fractions of a fixed volume (e.g., 10-20 mL).

4. Fraction Analysis:

- Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

- Combine fractions with similar TLC profiles.

5. Final Purification:

- Fractions containing the target compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Preparative HPLC for Diastereomer Separation

This protocol outlines a general method for the separation of threo and erythro diastereomers of guaiacylglycerol using preparative reversed-phase HPLC.

1. System and Column:

- Use a preparative HPLC system equipped with a UV detector.

- A C18 reversed-phase column is commonly used for the separation of lignans.

2. Mobile Phase:

- A gradient of methanol and water, or acetonitrile (B52724) and water, is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

- The gradient should be optimized to achieve baseline separation of the threo and erythro isomers. A shallow gradient is often required.

3. Sample Preparation:

- Dissolve the partially purified fraction containing the guaiacylglycerol isomers in the mobile phase.

- Filter the sample through a 0.45 µm syringe filter before injection.

4. Injection and Fraction Collection:

- Inject the sample onto the column.

- Monitor the elution profile at a suitable wavelength (e.g., 280 nm for aromatic compounds).

- Collect the peaks corresponding to the threo and erythro isomers separately.

5. Purity Analysis:

- Analyze the purity of the isolated isomers using analytical HPLC.

Data Presentation: Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Note: The following data is for a this compound-8-O-4'-(sinapyl alcohol) ether and is representative of the chemical shifts expected for the this compound core. Exact chemical shifts for unsubstituted this compound may vary slightly.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (δ, ppm) (J in Hz) |

| Guaiacyl Unit | ||

| 1 | 131.5 | - |

| 2 | 110.2 | 6.95 (d, 1.8) |

| 3 | 148.1 | - |

| 4 | 145.8 | - |

| 5 | 114.9 | 6.85 (d, 8.1) |

| 6 | 118.9 | 6.75 (dd, 8.1, 1.8) |

| 7 | 73.1 | 4.95 (d, 4.5) |

| 8 | 86.1 | 4.25 (m) |

| 9 | 61.2 | 3.60-3.80 (m) |

| 3-OCH₃ | 55.9 | 3.85 (s) |

| Sinapyl Alcohol Unit | ||

| 1' | 134.5 | - |

| 2' | 104.5 | 6.70 (s) |

| 3' | 153.1 | - |

| 4' | 133.0 | - |

| 5' | 153.1 | - |

| 6' | 104.5 | 6.70 (s) |

| 7' | 129.1 | 6.55 (dt, 15.9, 1.5) |

| 8' | 128.5 | 6.30 (dt, 15.9, 5.4) |

| 9' | 63.2 | 4.20 (dd, 5.4, 1.5) |

| 3', 5'-OCH₃ | 56.3 | 3.80 (s) |

Data adapted from related compounds in the literature.

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: Inhibition of iNOS Expression

Many lignans exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). A plausible signaling pathway, based on the known mechanisms of other lignans, involves the inhibition of the NF-κB and MAPK signaling cascades.[2]

Caption: Plausible signaling pathway for the inhibition of iNOS expression by this compound.

Conclusion

The isolation and characterization of this compound are fundamental steps for further research into its biological activities and its use as a chiral building block in synthetic chemistry. The protocols and data presented in this guide provide a comprehensive framework for researchers to successfully isolate, purify, and identify this important natural product. The elucidation of its potential role in modulating inflammatory pathways, such as the inhibition of iNOS expression, highlights the therapeutic potential of this and related lignan structures, warranting further investigation in the field of drug discovery and development.

References

- 1. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]

- 2. Saucerneol F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of threo-Guaiacylglycerol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for threo-guaiacylglycerol (B1142452), a key lignin (B12514952) model compound. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives, compiled from various studies. These values are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Guaiacylglycerol (B1216834) Derivatives

| Proton | Chemical Shift (δ) in d6-acetone | Chemical Shift (δ) in CDCl₃ | J-Coupling (Hz) | Reference |

| α-CH | 4.91 (broad d) | 4.66 (d) | J=5.5 | [1] |

| β-CH | 4.51 (broad q) | 4.48 (d) | J=4.5 | [1] |

| γ-CH₂ | 3.40-3.80 (m) | - | - | [1] |

| OCH₃ (A-ring) | 3.82 (s) | 3.78 (s) | - | [1] |

| OCH₃ (B-ring) | 3.92 (s) | - | - | [1] |

| Aromatic | 6.63-7.35 (m) | - | - | [1] |

Note: Data corresponds to this compound-β-coniferyl aldehyde ether. The distinction between erythro and threo isomers is often discernible in the NMR spectra, particularly in the coupling constants and chemical shifts of the α- and β-protons.[1]

Table 2: ¹³C NMR Spectroscopic Data of Guaiacylglycerol Derivatives

| Carbon | Chemical Shift (δ) in CD₃OD | Chemical Shift (δ) in acetone-d₆ | Reference |

| Cα | 73.0 | 72.8 | [2] |

| Cβ | 88.0 | 87.7 | [2] |

| Cγ | 61.5 | 61.2 | [2] |

| OCH₃ | 56.4 | 56.3 | [2] |

Note: The chemical shifts of C7 (Cα) and C8 (Cβ) are characteristic and can be used to distinguish between threo and erythro isomers.[2]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Guaiacylglycerol-β-coniferyl Ether

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3500 | O-H stretching | [1] |

| 1665, 1625, 1595 | Aromatic C=C stretching | [1] |

| 1520, 1510 | Aromatic ring vibrations | [1] |

| 1275, 1220 | C-O stretching of ether | [1] |

| 1130, 1020 | C-O stretching of alcohol | [1] |

| 965 | C-H out-of-plane bending | [1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Guaiacylglycerol-β-coniferyl Ether

| m/z | Relative Abundance (%) | Assignment | Reference |

| 376 | 3.7 | [M]⁺ | [1] |

| 358 | 3.7 | [M-H₂O]⁺ | [1] |

| 328 | 12.9 | [1] | |

| 206 | 48 | [1] | |

| 180 | 60 | [1] | |

| 151 | 37 | [1] | |

| 137 | 100 | [1] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of guaiacylglycerol derivatives, based on established methodologies.

Synthesis of Arylglycerol β-Guaiacyl Ethers

This procedure is adapted from a general method for synthesizing lignin model compounds.[3]

-

Preparation of Lithium Diisopropylamide (LDA): A solution of diisopropylamine (B44863) in anhydrous THF is cooled to 0°C. Butyllithium in hexane (B92381) is added dropwise with stirring under an argon atmosphere. The mixture is stirred for 30 minutes.

-

Formation of α-lithiated (2-methoxyphenoxy)ethanoic acid: A solution of (2-methoxyphenoxy)ethanoic acid in THF is slowly added to the LDA solution. The mixture is maintained at 35-40°C for 30 minutes.

-

Condensation with Aromatic Aldehyde: The reaction mixture is cooled to 0°C, and a solution of the desired aromatic aldehyde (e.g., vanillin) in THF is added slowly. The mixture is stirred for 1 hour at 0°C and then left overnight.

-

Reduction: The resulting crude mixture of 3-hydroxypropionic acids is reduced using a borane-dimethyl sulfide (B99878) complex.

-

Purification: The crude product is purified by flash chromatography on silica (B1680970) gel. The erythro and threo diastereomers can be separated by ion-exchange chromatography on an anion exchanger using a borate (B1201080) solution as the eluent.[3]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4] Samples are dissolved in deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆.[4] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

-

IR Spectroscopy: IR spectra are recorded on a double beam spectrometer.[1] Samples can be prepared as KBr pellets or as thin films.

-

Mass Spectrometry: Mass spectra are obtained using a gas chromatograph-mass spectrometer.[1] Electron impact (EI) is a common ionization method. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements.[5]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and the key diagnostic features in its NMR spectrum.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Key ¹H NMR spectral differences between threo and erythro isomers of guaiacylglycerol.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]

- 5. This compound | CAS:27391-16-8 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of threo-guaiacylglycerol-β-coniferyl ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of threo-guaiacylglycerol-β-coniferyl ether, a significant lignin (B12514952) model compound. This document outlines the multi-step synthesis, purification of the desired threo isomer, and its characterization. The protocols are based on established literature methods, primarily the work of Nakatsubo and Higuchi (1980), with elaborations for clarity and reproducibility.[1]

Introduction

Guaiacylglycerol-β-coniferyl ether is a key substructure in lignin, representing the β-O-4 aryl ether linkage, which is the most abundant linkage in the lignin polymer.[1] The synthesis of stereochemically defined lignin model compounds, such as the threo isomer of guaiacylglycerol-β-coniferyl ether, is crucial for a variety of research applications. These include studying the mechanisms of lignin degradation in pulping and biorefining processes, investigating the biological activities of lignans, and developing novel therapeutics. The threo isomer, in particular, has been a subject of interest in studies of lignin biosynthesis and chemical reactivity.

Synthesis Pathway Overview

The synthesis of guaiacylglycerol-β-coniferyl ether proceeds through a multi-step pathway, starting from vanillin (B372448) and coniferyl aldehyde derivatives. The key steps involve a stereoselective aldol (B89426) condensation, followed by reductions and deprotection to yield the final product as a mixture of erythro and threo diastereomers. The desired threo isomer is then isolated using chromatographic techniques.

Caption: Overall synthetic pathway for this compound-β-coniferyl ether.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of the Aldol Adduct (erythro/threo mixture)

This step involves the condensation of a protected vanillin derivative with an enolate generated from an acetic acid derivative. The original synthesis by Nakatsubo and Higuchi utilized a protected coniferyl aldehyde derivative.[1] For clarity, this protocol will refer to the key reacting moieties.

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C. Stir for 30 minutes.

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of the protected vanillin derivative (1.0 eq.) in anhydrous THF to the LDA solution.

-

After stirring for 30 minutes, add a solution of the protected coniferyl aldehyde derivative (1.0 eq.) in anhydrous THF.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol adduct as a mixture of erythro and threo isomers.

Step 2: Reduction and Deprotection to form Guaiacylglycerol-β-coniferyl aldehyde ether

The crude aldol adduct is reduced and subsequently deprotected to yield the aldehyde intermediate.

Protocol:

-

Dissolve the crude aldol adduct from Step 1 in anhydrous THF.

-

Add the solution dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a mixture of THF and 1 M hydrochloric acid (HCl) and stir at room temperature for 2 hours to effect deprotection.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude guaiacylglycerol-β-coniferyl aldehyde ether as a mixture of isomers.

Step 3: Reduction to Guaiacylglycerol-β-coniferyl ether

The aldehyde intermediate is reduced to the corresponding alcohol to yield the final product as a diastereomeric mixture.

Protocol:

-

Dissolve the crude product from Step 2 in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 1.5 eq.) portion-wise.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by the addition of acetone.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude guaiacylglycerol-β-coniferyl ether as a mixture of erythro and threo isomers.

Step 4: Purification of this compound-β-coniferyl ether

The separation of the threo isomer from the erythro/threo mixture is achieved by column chromatography.

Protocol:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude product from Step 3 in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The specific gradient may need to be optimized, but a starting point is a gradient from 20% to 50% ethyl acetate in hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., anisaldehyde or potassium permanganate). The threo isomer is typically the more polar of the two diastereomers.

-

Combine the fractions containing the pure threo isomer and concentrate under reduced pressure to yield the final product.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis and purification of this compound-β-coniferyl ether.

Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesized compounds. Note that yields can vary depending on the specific protecting groups used and the efficiency of the purification steps.

Table 1: Reaction Yields

| Step | Product | Typical Yield (%) |

| 1. Aldol Condensation | Crude Aldol Adduct (erythro/threo mixture) | 70-80 |

| 2. Reduction and Deprotection | Crude Guaiacylglycerol-β-coniferyl aldehyde ether (mixture) | 60-70 |

| 3. Aldehyde Reduction | Crude Guaiacylglycerol-β-coniferyl ether (mixture) | 85-95 |

| 4. Purification | Pure this compound-β-coniferyl ether | Variable |

Table 2: Spectroscopic Data for this compound-β-coniferyl ether

| Data Type | Key Signals |

| ¹H NMR | δ (ppm) in Acetone-d₆: ~6.90-7.20 (m, aromatic H), ~6.55 (d, J ≈ 16 Hz, α'-H), ~6.25 (dt, J ≈ 16, 5 Hz, β'-H), ~4.95 (d, J ≈ 5 Hz, α-H), ~4.45 (m, β-H), ~4.25 (d, J ≈ 5 Hz, γ'-H₂), ~3.90 (s, OCH₃), ~3.85 (s, OCH₃), ~3.60-3.80 (m, γ-H₂). Note: Specific shifts can vary slightly based on solvent and instrument. |

| ¹³C NMR | Expected signals for aromatic carbons, methoxy (B1213986) carbons, and aliphatic carbons of the glycerol (B35011) and coniferyl ether side chains. Specific assignments require detailed 2D NMR analysis. |

| MS (m/z) | Expected molecular ion [M]⁺ at 376.4.[2] |

Note: The provided ¹H NMR data is based on the interpretation of spectra for the erythro/threo mixture presented by Nakatsubo and Higuchi (1980) and typical values for similar compounds. For unambiguous assignment, comparison with an authenticated standard is recommended.[1]

Conclusion

This document provides a comprehensive guide for the synthesis and purification of this compound-β-coniferyl ether. The detailed protocols and workflow diagrams are intended to facilitate the successful preparation of this important lignin model compound for researchers in various fields. Careful execution of the experimental procedures and purification steps is essential for obtaining the desired stereoisomer in high purity.

References

Application Notes and Protocols for Threo-guaiacylglycerol in Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol (B1142452) and its derivatives are emerging as promising candidates in the field of anti-inflammatory research. While direct studies on this compound are limited, a significant body of research exists for its closely related flavonolignan, Tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) . This document will focus on the anti-inflammatory properties and mechanisms of TTGE as a representative molecule containing the this compound moiety, providing detailed application notes and experimental protocols for its investigation.

TTGE, isolated from sources like Njavara rice, has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[1][2][3] These findings suggest the therapeutic potential of compounds containing the this compound scaffold in treating inflammatory conditions.

Mechanism of Action

TTGE exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways .[1][3] Evidence also points to the involvement of the MAPK/ERK pathway in mediating these effects.[1][3]

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), TTGE has been shown to:

-

Inhibit the production of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) .[1][3]

-

Down-regulate the expression of pro-inflammatory enzymes inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) .[1][3]

The inhibition of these pathways ultimately leads to a reduction in the production of various pro-inflammatory mediators, thereby mitigating the inflammatory response.

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory effects of Tricin 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE).

| Parameter Measured | Cell Line/Model | Treatment Conditions | Result | Reference |

| NO Production | RAW 264.7 macrophages | Pre-treatment with TTGE followed by LPS stimulation | Significant inhibition of NO production | [1][3] |

| ROS Generation | RAW 264.7 macrophages | Pre-treatment with TTGE followed by LPS stimulation | Significant inhibition of ROS generation | [1][3] |

| iNOS Expression | RAW 264.7 macrophages | Pre-treatment with TTGE followed by LPS stimulation | Down-regulation of iNOS expression | [1][3] |

| COX-2 Expression | RAW 264.7 macrophages | Pre-treatment with TTGE followed by LPS stimulation | Down-regulation of COX-2 expression | [1][3] |

| Ear Edema | TPA-induced mouse model | Topical application of TTGE | Efficient inhibition of ear edema | [1][3] |

Signaling Pathways and Experimental Workflow Diagrams

Caption: Proposed signaling pathway for the anti-inflammatory action of TTGE.

Caption: General experimental workflow for in vitro evaluation of TTGE.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To evaluate the effect of a test compound (e.g., TTGE) on the production of inflammatory mediators in LPS-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound derivative)

-

Griess Reagent for Nitric Oxide detection

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS detection

-

ELISA kits for TNF-α, IL-6, and other relevant cytokines

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) and allow them to adhere overnight.

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein phosphorylation).

-

-

Nitric Oxide (NO) Assay:

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

-

-

Reactive Oxygen Species (ROS) Assay:

-

After treatment, wash the cells with PBS and incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, phospho-ERK, phospho-p65 (NF-κB), and phospho-STAT3.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Protocol 2: In Vivo Anti-inflammatory Activity - TPA-Induced Mouse Ear Edema Model